molecular formula C22H26ClNO3 B5437403 (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone

(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone

Cat. No. B5437403
M. Wt: 387.9 g/mol
InChI Key: KBVLOMNWEZQBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone, also known as ML297, is a selective antagonist of the M4 muscarinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone acts as a selective antagonist of the M4 muscarinic acetylcholine receptor, which is primarily expressed in the striatum and cortex of the brain. The M4 receptor is involved in the regulation of dopamine release, which is important for motor function, reward, and cognition. By blocking the M4 receptor, this compound increases dopamine release in the striatum and cortex, which can improve motor function, cognitive function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum and cortex of the brain, which can improve motor function, cognitive function, and reduce drug-seeking behavior. This compound has also been shown to reduce acetylcholine release in the striatum, which can reduce dyskinesia and improve motor function in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone in lab experiments is its selectivity for the M4 receptor, which reduces the potential for off-target effects. However, one limitation is the lack of availability of this compound, which can make it difficult to conduct experiments.

Future Directions

There are several future directions for research on (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone. One direction is to further investigate its therapeutic potential in Parkinson's disease, schizophrenia, and addiction. Another direction is to study the potential side effects of this compound and to develop strategies to mitigate these effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments.

Synthesis Methods

The synthesis of (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone was first reported by researchers at the University of North Carolina at Chapel Hill. The method involves a multi-step process starting with the reaction of 4-chloro-2-methylphenol with 2-bromoethyl benzene to form the intermediate 4-chloro-2-methylphenyl 2-(2-bromoethyl)benzoate. This intermediate is then reacted with piperidine-3-carboxaldehyde and 2-(2-hydroxyethoxy)benzyl bromide to form the final product this compound.

Scientific Research Applications

(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone has been studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesia in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce positive symptoms. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(4-chloro-2-methylphenyl)-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-16-13-19(23)8-9-20(16)22(26)18-6-4-10-24(15-18)14-17-5-2-3-7-21(17)27-12-11-25/h2-3,5,7-9,13,18,25H,4,6,10-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLOMNWEZQBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=C3OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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